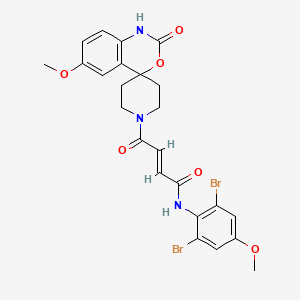
Chitin synthase inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 10 is a compound that specifically targets and inhibits the enzyme chitin synthase. Chitin synthase is responsible for the synthesis of chitin, a vital structural component in the cell walls of fungi and the exoskeletons of insects. By inhibiting this enzyme, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 10 typically involves the use of maleimide compounds. These compounds are designed and synthesized through a series of chemical reactions that include the formation of β-(1,4)-linked N-acetylglucosamine units . The reaction conditions often involve the use of UDP-activated N-acetylglucosamine as the sugar donor, which is then polymerized by chitin synthase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as cryo-electron microscopy to determine the structures of chitin synthase in complex with inhibitors, providing insights into the inhibitory mechanism at the atomic level .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Chitin synthase inhibitor 10 has a wide range of scientific research applications, including:
Mechanism of Action
Chitin synthase inhibitor 10 exerts its effects by binding to the active site of chitin synthase, preventing the enzyme from catalyzing the formation of β-(1,4)-glycosidic linkages in chitin . This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects. The molecular targets and pathways involved include the UDP-activated N-acetylglucosamine and the chitin-conducting transmembrane channel .
Comparison with Similar Compounds
Chitin synthase inhibitor 10 is unique in its specific targeting of chitin synthase, making it highly effective in inhibiting chitin synthesis. Similar compounds include:
Polyoxin B: Another chitin synthase inhibitor with a similar mechanism of action but different structural properties.
Nikkomycin: A compound that also targets chitin synthase but has a different binding affinity and inhibitory profile.
Isavuconazole: An antifungal agent that targets chitin synthesis but with a broader spectrum of activity.
These compounds share similarities in their inhibitory effects on chitin synthase but differ in their chemical structures, binding affinities, and specific applications .
Properties
Molecular Formula |
C24H23Br2N3O6 |
|---|---|
Molecular Weight |
609.3 g/mol |
IUPAC Name |
(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+ |
InChI Key |
DTCGATPUSSPYTQ-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


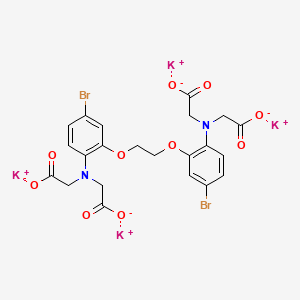
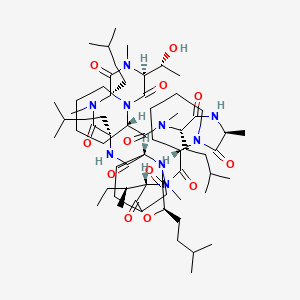
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)

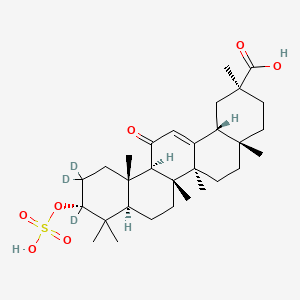
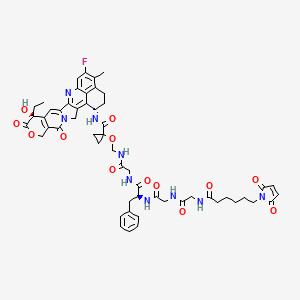

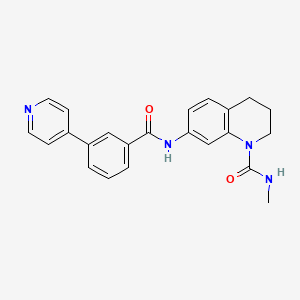
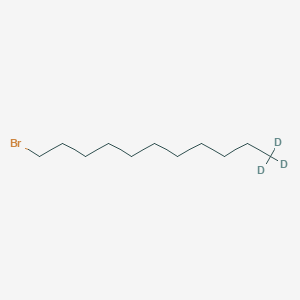
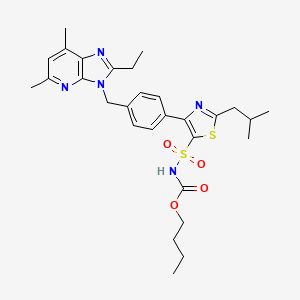
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
